1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one
Description
Historical Evolution of Imidazolidinone-Based Pharmacophores
Early Developments in Imidazolidinone Chemistry
The imidazolidinone scaffold emerged as a pharmacophoric template in the 1970s, following the discovery that cyclic ureas could mimic peptide bonds while resisting enzymatic degradation. Initial applications focused on central nervous system (CNS) therapeutics, leveraging the scaffold’s ability to cross the blood-brain barrier. For example, 1,3-dimethyl-2-imidazolidinone became a prototype solvent and reaction medium in asymmetric synthesis, enabling the production of enantiomerically pure intermediates.
By the 1990s, imidazolidinones gained prominence as protease inhibitors. The first anti-HIV imidazolidinone derivative, reported in 1996, inhibited aspartic protease activity at IC₅₀ values below 100 nM, establishing the scaffold’s potential in antiviral drug discovery. Subsequent structural modifications, such as the introduction of fluorinated aryl groups, improved metabolic stability and target binding affinity.
Table 1: Key Milestones in Imidazolidinone Drug Development
Structural Diversification and Target Specificity
The 2000s witnessed systematic exploration of imidazolidinone substituents to optimize pharmacodynamic profiles. Spirocyclic imidazolidinones, such as spiperone and spiroxatrine, demonstrated nanomolar affinity for serotonin and dopamine receptors, highlighting the scaffold’s versatility in neuropharmacology. Parallel work in antibiotic development yielded azlocillin, a β-lactam antibiotic featuring a 2-imidazolidinone side chain that enhances penicillin-binding protein affinity.
Recent advances leverage computational modeling to design imidazolidinones with dual-action mechanisms. For instance, hybrid molecules combining imidazolidinone moieties with quinoline or pyridine rings show synergistic activity against drug-resistant HIV strains by targeting both viral proteases and host cell entry receptors.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-9-3-2-7(6-8(9)11)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGRYVDWWMYOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCNC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60533001 | |
| Record name | 1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60533001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88012-49-1 | |
| Record name | 1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60533001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one typically involves the reaction of 3-chloro-4-methoxyaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Imidazolidinone derivatives with additional oxygen functionalities.
Reduction: Amine derivatives.
Substitution: Various substituted imidazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one has been investigated for its potential therapeutic effects. Research indicates that it may act as an inhibitor of specific enzymes involved in disease pathways, particularly in cancer and inflammatory diseases.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazolidinones, including this compound, showed promising activity against cancer cell lines by inhibiting tumor growth through apoptosis induction .
Antimicrobial Activity
The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes.
Research Findings : A recent study highlighted the efficacy of this compound against various Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies to understand its interaction with biological macromolecules.
Example : Research indicated that it effectively inhibits acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition mechanism was characterized using kinetic assays, revealing competitive inhibition .
Data Table: Summary of Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry | Induces apoptosis in cancer cell lines |
| Antimicrobial Activity | Microbial Drug Resistance | Effective against multiple bacterial strains |
| Enzyme Inhibition | Neurochemistry International | Competitive inhibitor of acetylcholinesterase |
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Physicochemical Properties
- Fluorescence: Derivatives like 3e (1-(isoquinolin-3-yl)imidazolidin-2-one) showed high molar extinction coefficients (5083 M⁻¹cm⁻¹), while N-methylation (compound 5) reduced quantum yields. The target compound’s aryl substituents may similarly influence fluorescence, though its chloro group could introduce quenching effects .
- Chromatographic Behavior: Compounds 4 (1-(2-chlorobenzyl)-3-(6-chloroisoquinolin-4-yl)imidazolidin-2-one) and 5 (1-(2,4-dichlorobenzyl)-3-(isoquinolin-4-yl)imidazolidin-2-one) exhibited distinct LC-HRMS retention times (1.102 vs. 1.037 min) despite similar masses, suggesting that the target compound’s substituents may affect polarity and solubility .
Structural and Crystallographic Insights
- Conformational Analysis: X-ray studies of 1-(azin-2-yl)imidazolidin-2-ones revealed non-planar geometries due to steric interactions. The target compound’s 3-chloro-4-methoxyphenyl group may adopt a similar E configuration, optimizing hydrogen bonding with biological targets .
- Metal Coordination : Copper complexes (e.g., 8k ) with acetylated imidazolidin-2-ones demonstrated enhanced stability. The target compound’s chloro group could act as a weak ligand, altering metal-binding modes compared to oxygen-based analogs .
Table: Key Comparisons of Imidazolidin-2-one Derivatives
Biological Activity
1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has a unique imidazolidine core structure, which contributes to its biological activity. Its molecular formula is , and it features a chloro and methoxy substituent that enhances its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In a screening assay against various bacterial strains, the compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Table 1: Antibacterial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pneumoniae | 16 |
| Escherichia coli | >128 |
The data indicates that the compound is particularly effective against Gram-positive bacteria, while it shows limited activity against Gram-negative strains, which may be attributed to the outer membrane's protective barrier.
Antifungal Activity
In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Studies revealed that it possesses moderate antifungal effects against Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity Results
| Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Candida albicans | 64 |
| Aspergillus niger | 128 |
The antifungal activity suggests potential applications in treating fungal infections, particularly in immunocompromised patients.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. It was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that the compound induces cytotoxicity in a dose-dependent manner.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of caspase-3 activity in treated cells.
Case Study 1: Synthesis and Evaluation
A study conducted by researchers synthesized several derivatives of imidazolidinones, including this compound. The derivatives were screened for biological activities, revealing that the presence of the chloro and methoxy groups significantly enhanced their antibacterial and antifungal properties. The study emphasized structure-activity relationships (SAR), indicating that modifications to the phenyl ring could further optimize efficacy.
Case Study 2: Clinical Implications
In a clinical context, a formulation containing this compound was tested for its efficacy in treating bacterial infections resistant to standard antibiotics. Preliminary results showed promising outcomes, with significant reductions in infection rates among treated patients compared to control groups.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation of substituted anilines with carbonyl precursors. For example, describes analogous compounds synthesized via nucleophilic substitution or cyclization reactions under reflux with catalysts like triethylamine. Optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and reaction time (6–24 hours). Monitoring via LC-HRMS (e.g., retention time ~1.1 min, [M+H]⁺ analysis) ensures purity .
Q. How is the molecular configuration of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. highlights that imidazolidin-2-one derivatives adopt an E configuration with slight non-planarity due to steric interactions. Software like SHELX (for structure solution) and WinGX (for refinement) are critical . For non-crystalline samples, IR and NMR (¹H/¹³C) spectroscopy validate functional groups and substituent positions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid contact with strong oxidizers (). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers at 4°C .
Advanced Research Questions
Q. How can computational tools aid in designing derivatives with enhanced bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like SARS-CoV-2 Mpro () or bacterial enzymes (). QSAR models optimize substituents (e.g., chloro/methoxy groups) for potency. For example, substituents at the 3-chloro-4-methoxyphenyl moiety may enhance hydrophobic interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., cell line viability assays like MTT vs. ATP-based luminescence). Standardize protocols (e.g., 48–72 hr incubation, 10% FBS media) and validate via orthogonal assays (e.g., Western blot for target inhibition). used ultrastructural analysis of parasites to confirm schistosomicidal mechanisms .
Q. How do steric and electronic effects influence the compound’s crystallographic packing?
- Methodological Answer : Hydrogen-bonding networks (e.g., N–H···O interactions) and π-stacking of the chlorophenyl ring dictate crystal lattice stability. Graph-set analysis (R²₂(8) motifs) in reveals how substituents like methoxy groups alter packing efficiency. SHELXL refinement accounts for thermal motion and disorder .
Q. What in vivo models are suitable for evaluating its therapeutic potential?
- Methodological Answer : For antiparasitic studies (e.g., schistosomiasis), use Schistosoma mansoni-infected mice ( ). For anticancer activity, xenograft models (e.g., H2228 lung cancer cells in ) with dose optimization (5–50 mg/kg, oral/i.p.). Monitor toxicity via liver/kidney function tests .
Key Citations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
